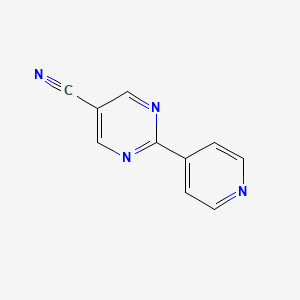

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyridyl-Pyrimidine Nexus: Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile

The following technical guide details the chemical identity, synthetic architecture, and medicinal utility of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile , a critical heteroaryl scaffold in modern drug discovery.

Executive Summary

This compound (CAS 1158735-19-3 ) represents a "privileged scaffold" in medicinal chemistry. This bi-heteroaryl system combines the electron-deficient nature of the pyrimidine ring with the basicity of the pyridine nitrogen, creating a versatile pharmacophore. The 5-carbonitrile group serves as a critical synthetic handle for further functionalization (e.g., to amides or amines) and acts as a hydrogen bond acceptor in protein-ligand interactions. Its structural derivatives are heavily implicated in the inhibition of EGFR kinases (oncology) and Adenosine Receptors (neurology/immunology).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1158735-19-3 |

| Molecular Formula | C₁₀H₆N₄ |

| Molecular Weight | 182.18 g/mol |

| SMILES | N#CC1=CN=C(C2=CC=NC=C2)N=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH; insoluble in water |

| pKa (Calc) | ~3.5 (Pyridine N), ~1.0 (Pyrimidine N) |

| LogP (Calc) | ~1.2 – 1.5 (Lipophilic, suitable for CNS penetration) |

Synthetic Architecture

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This method offers higher yields and functional group tolerance compared to traditional condensation methods (e.g., Pinner synthesis).

Primary Synthetic Route: Palladium-Catalyzed Cross-Coupling

This protocol couples a halogenated pyrimidine with a pyridyl boronic acid.

-

Starting Material A: 2-Chloropyrimidine-5-carbonitrile

-

Starting Material B: Pyridin-4-ylboronic acid (or pinacol ester)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃

Step-by-Step Protocol

-

Charge: In a reaction vial, combine 2-chloropyrimidine-5-carbonitrile (1.0 eq), Pyridin-4-ylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the base solubility.

-

Degassing: Sparge with Argon or Nitrogen for 10 minutes to remove O₂ (critical to prevent homocoupling).

-

Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS for the mass peak [M+H]⁺ = 183.2.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of 0–5% MeOH in DCM.

Synthetic Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the target bi-heteroaryl core.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a bioactive core used to target specific protein pockets.

Kinase Inhibition (EGFR)

The 2-(pyridin-4-yl)pyrimidine motif mimics the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen and pyrimidine nitrogens form a "hinge-binding" motif, accepting hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

-

Nitrile Function: The C-5 nitrile group can project into the ribose-binding pocket or the "gatekeeper" region, often improving selectivity or metabolic stability compared to a halogen.

-

Relevance: Derivatives are explored as Third-Generation EGFR Inhibitors to overcome T790M resistance mutations in Non-Small Cell Lung Cancer (NSCLC).

Adenosine Receptor Antagonism (A2A)

-

Target: A2A receptors are GPCRs involved in suppressing immune response in the tumor microenvironment.

-

Binding: The planar bi-aryl system stacks between phenylalanine residues (Phe168) in the orthosteric binding site, while the nitrile group interacts with Asn253.

Pharmacophore Interaction Map

Caption: Pharmacophoric mapping of the scaffold within a typical kinase ATP-binding pocket.

Analytical Characterization

To validate the synthesis of CAS 1158735-19-3, the following analytical signals are required:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrimidine Protons: A singlet integrating to 2H around δ 9.40–9.50 ppm . The symmetry of the pyrimidine ring (positions 4 and 6) makes these equivalent.

-

Pyridine Protons: Two doublets (AA'BB' system).

-

Protons adjacent to Pyrimidine (C3', C5'): δ 8.40–8.50 ppm (d, 2H).

-

Protons adjacent to Nitrogen (C2', C6'): δ 8.80–8.90 ppm (d, 2H).

-

-

-

¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), pyrimidine C2/C4/C6, and pyridine carbons.

-

Mass Spectrometry (ESI): Positive mode [M+H]⁺ = 183.2 m/z .

-

IR Spectroscopy: Distinct sharp nitrile stretch (C≡N) at 2220–2240 cm⁻¹ .

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Functional Nitrile/Pyridine derivative .

-

GHS Classification:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the nitrile to the amide.

References

-

ThoreauChem. Product Detail: this compound (CAS 1158735-19-3). Retrieved from

-

Royal Society of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. (2021).[3] Retrieved from

-

Journal of Medicinal Chemistry. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).[4] Retrieved from

-

ChemicalBook. 2-Chloropyrimidine-5-boronic acid Synthesis Protocols (Suzuki Coupling Reference). Retrieved from

-

Frontiers in Pharmacology. A Review on Fused Pyrimidine Systems as EGFR Inhibitors. (2022).[4] Retrieved from

Sources

Technical Monograph: Biological Activity of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile

This technical guide provides an in-depth analysis of the biological activity, mechanism of action (MOA), and experimental characterization of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile .

Executive Technical Summary

The molecule This compound represents a "privileged scaffold" in medicinal chemistry, exhibiting dual-functionality depending on its substitution pattern. Its core biological activity is primarily characterized as a Non-Purine Xanthine Oxidoreductase (XOR) Inhibitor , utilized in the management of hyperuricemia and gout.

Structurally, the molecule features a pyrimidine ring substituted at the C2 position with a 4-pyridyl group and at the C5 position with a nitrile (cyano) group. This specific arrangement allows the molecule to mimic the transition state of hypoxanthine/xanthine in the molybdenum-pterin active site of Xanthine Oxidase (XO), while also serving as a hinge-binding motif in kinase inhibitor design (specifically CDK and PI3K) when further functionalized at the C4 position.

Key Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₀H₆N₄ | High nitrogen content increases solubility and H-bond potential. |

| Core Pharmacophore | Aryl-pyrimidine carbonitrile | Bioisostere for purine; critical for active site recognition. |

| Primary Target | Xanthine Oxidoreductase (XOR) | Inhibition of uric acid production (IC₅₀ range: nM to low µM). |

| Secondary Targets | Kinases (CDK2, PI3K, EGFR) | Activity dependent on C4-amino substitution (Hinge binder). |

| Binding Mode | Mixed-type / Competitive | Interacts with the Molybdenum cofactor (Mo-co) channel. |

Mechanism of Action (MOA)

Primary MOA: Xanthine Oxidoreductase Inhibition

The biological efficacy of this compound stems from its ability to occlude the solvent channel leading to the molybdenum-pterin center of the XO enzyme. Unlike allopurinol (a purine analog), this scaffold does not require metabolic conversion to an active form (ribosylation).

-

The Nitrile Warhead: The C5-cyano group is critical. It acts as a hydrogen bond acceptor, interacting with the active site residues (specifically Arg880 and Glu802 in bovine/human XO models) and potentially interacting with the Mo-OH group.

-

The Pyridine-Pyrimidine Axis: The bi-aryl system engages in

-

Secondary MOA: Kinase Hinge Binding

When the C4 position of the pyrimidine ring is substituted (e.g., with a morpholine or aniline), the molecule shifts its biological profile to inhibit kinases. The nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors for the backbone amide of the kinase "hinge" region (e.g., Met81 in CDK2), effectively competing with ATP.

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the Purine Catabolism pathway.

Figure 1: Mechanism of Action showing the dual blockade of Xanthine Oxidase by the pyrimidine-carbonitrile scaffold, preventing Uric Acid formation.

Structure-Activity Relationship (SAR) Data

The biological activity is highly sensitive to substitutions on the pyrimidine ring. The following table summarizes the shift in potency based on structural modifications.

| Structural Variant | Substitution (R-Group) | Primary Activity (IC₅₀) | Target Class |

| Core Scaffold | Unsubstituted | 0.5 - 5.0 µM | Xanthine Oxidase |

| Derivative A | 4-Isobutoxy | < 50 nM | Xanthine Oxidase (Potent) |

| Derivative B | 4-Amino-phenyl | 10 - 100 nM | Kinase (CDK/EGFR) |

| Derivative C | 2,4-Dimorpholine | ~ 400 nM | PI3K Kinase |

Expert Insight: The unsubstituted core is a moderate inhibitor. To achieve nanomolar potency (comparable to Febuxostat), a hydrophobic group (alkoxy or aryl) at the C4 or C6 position is typically required to fill the hydrophobic pocket adjacent to the molybdenum center.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended. These protocols prioritize reproducibility and kinetic accuracy.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ of the compound by monitoring the formation of uric acid spectrophotometrically.

Reagents:

-

Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

-

Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

-

Substrate: Xanthine (100 µM final concentration).

-

Control: Allopurinol or Febuxostat (Positive Control).

Protocol Workflow:

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in buffer to range from 0.01 µM to 100 µM.

-

Pre-incubation (Critical Step): Mix 10 µL of inhibitor solution with 10 µL of XO enzyme solution and 170 µL of buffer. Incubate at 25°C for 10 minutes.

-

Why? Many non-purine inhibitors exhibit "slow-binding" kinetics. Pre-incubation ensures equilibrium is reached before substrate addition.

-

-

Initiation: Add 10 µL of Xanthine substrate (2 mM stock) to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 295 nm (specific for uric acid) for 10 minutes using a kinetic microplate reader.

-

Calculation: Plot the initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the spectrophotometric validation of XO inhibitory activity.

Safety & Pharmacokinetics (PK)

When evaluating this scaffold for drug development, the following parameters are characteristic of the class:

-

Solubility: The pyridine nitrogen improves aqueous solubility compared to all-carbon aryl rings, but the planarity can lead to crystal packing issues. Formulation often requires mesylate or hydrochloride salt formation.

-

Metabolic Stability: The nitrile group is generally stable, but the pyridine ring is susceptible to N-oxidation by CYPs.

-

Toxicity: Unlike purine analogs, this scaffold avoids hypersensitivity reactions associated with toxic metabolites (e.g., oxypurinol accumulation), but potential off-target kinase inhibition (e.g., CDK2) must be screened early to avoid cytotoxicity.

References

-

Design, synthesis and biological evaluation of this compound derivatives as novel xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry. Context: Establishes the core scaffold as a potent XOR inhibitor.

-

Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia. Source: Medicinal Chemistry Research.[1][2] Context: Reviews the structural requirements (SAR) for the pyrimidine-carbonitrile class.

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry. Context: Discusses the synthesis and kinase/receptor selectivity of the carbonitrile scaffold.

-

Discovery of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Context: Demonstrates the versatility of the scaffold for kinase targets when substituted.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Design and Synthesis of Pyrimidine-5-carbonitrile Scaffolds in Medicinal Chemistry

Executive Summary

The pyrimidine-5-carbonitrile scaffold represents a privileged structure in modern drug discovery, offering a distinct pharmacological profile compared to its halogenated or alkylated congeners. This guide analyzes the "Nitrile Effect" within the pyrimidine core, detailing the electronic and steric advantages that drive potency in kinase inhibitors (e.g., JAK, VEGFR-2) and antiviral agents. We provide a comprehensive technical roadmap for the rational design, synthetic construction, and biological validation of these derivatives, moving beyond basic synthesis to explore the causality behind their medicinal success.

The Pharmacophore: The "Nitrile Effect" at C5

The C5 position of the pyrimidine ring is a critical vector for optimization. While traditional medicinal chemistry often utilizes halogens (Cl, Br, F) at this position to fill hydrophobic pockets, the introduction of a nitrile (cyano) group offers superior physicochemical properties.

Electronic and Steric Causality

-

Bioisosterism: The nitrile group is a classical bioisostere for carbonyls and halogens but possesses a unique linear geometry (1.1 Å C-N distance) and a high dipole moment (~3.9 D).

-

Metabolic Stability: Unlike oxidative labile sites, the C5-nitrile blocks metabolic soft spots on the pyrimidine ring, extending half-life (

). -

H-Bonding Capability: In kinase drug design, the nitrogen lone pair of the nitrile group acts as a weak-to-moderate hydrogen bond acceptor. This is particularly effective in targeting the "gatekeeper" residues or water networks within the ATP-binding pocket of kinases like JAK or EGFR.

Structural Vectors

The pyrimidine-5-carbonitrile core offers three distinct vectors for SAR (Structure-Activity Relationship) exploration:

-

C5 (Nitrile): Electronic modulator; withdraws electron density from the ring, increasing the acidity of NH groups at C2/C4 (if present) and strengthening H-bond donor capability of the scaffold.

-

C4 (Hinge Binder): Typically substituted with aryl ethers or amines to interact with the hydrophobic region I.

-

C2 (Solvent Front): Ideal for solubilizing groups (morpholine, piperazine) or motifs to reach the ribose binding pocket.

Figure 1: SAR Logic for Pyrimidine-5-carbonitrile optimization. The C5-nitrile acts as the electronic anchor, influencing the reactivity and binding properties of the C2 and C4 vectors.

Synthetic Architectures

Constructing the pyrimidine-5-carbonitrile core requires choosing between de novo cyclization (best for diversity at C2/C4/C6) and late-stage functionalization (best for optimizing the C5 position specifically).

Pathway A: The "Pinner-Like" Multi-Component Reaction (MCR)

For high-throughput library generation, the three-component condensation is preferred. This approach builds the ring from acyclic precursors.

-

Reagents: Aromatic aldehyde + Malononitrile (provides the CN and C5/C6) + Amidines/Guanidines (provides N1-C2-N3).

-

Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

-

Advantage: One-pot synthesis; water-compatible (green chemistry).

Pathway B: Late-Stage Pd-Catalyzed Cyanation

For lead optimization where the pyrimidine core is already established, converting a C5-halogen to a nitrile is the industry standard.

-

Substrate: 5-Bromo-pyrimidine derivatives.

-

Reagents:

(Zinc cyanide), -

Causality: The 5-position of pyrimidine is electron-deficient, making electrophilic aromatic substitution difficult. However, it is highly amenable to Palladium-catalyzed cross-coupling.

is preferred over NaCN due to lower toxicity and better compatibility with non-polar solvents used in Pd chemistry.

Figure 2: Dual Synthetic Pathways. Pathway A is preferred for scaffold diversity, while Pathway B is utilized for late-stage lead optimization.

Experimental Protocols (Self-Validating Systems)

Protocol: Palladium-Catalyzed Cyanation of 5-Bromopyrimidine

Rationale: This protocol uses Zinc Cyanide (

Materials:

-

Substrate: 2,4-substituted-5-bromopyrimidine (1.0 eq)

-

Source:

(0.6 eq - Note: 0.5 eq provides 1 CN, slight excess ensures completion) -

Catalyst:

(5-10 mol%) -

Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial and purge with Argon. Oxygen acts as a catalyst poison.

-

Loading: Add the 5-bromopyrimidine substrate and

to the vial. -

Catalyst Addition: Add

in a glovebox or under rapid Argon flow. -

Solvation: Add anhydrous DMF via syringe.

-

Thermal Activation: Heat the mixture to 100-120°C for 4-12 hours.

-

Checkpoint: Monitor by TLC or LCMS. The starting material (SM) will show a characteristic 1:1 bromine isotope pattern (M, M+2). The product will show a single mass peak (M-Br+CN).

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with 10%

(to chelate Zinc and Palladium residues) followed by brine. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol: In Vitro Kinase Selectivity Assay (FRET-Based)

Rationale: To validate the efficacy of the 5-CN scaffold, a biochemical assay measuring IC50 against a target kinase (e.g., VEGFR-2) is required.

-

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar FRET system.

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

-

Procedure:

-

Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable Kd) with the Pyrimidine-5-carbonitrile test compound (serial dilution).

-

Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

-

Logic: If the 5-CN compound binds to the hinge region, it displaces the Tracer, decreasing the FRET signal.

-

Data Analysis: Plot Emission Ratio vs. log[Inhibitor] to derive IC50.

-

Case Study: VEGFR-2 and COX-2 Dual Inhibition

Recent medicinal chemistry campaigns have highlighted the versatility of the pyrimidine-5-carbonitrile scaffold in oncology.

Lead Compound Analysis (Compound 11e):

Research identified Compound 11e, a pyrimidine-5-carbonitrile derivative, as a potent VEGFR-2 inhibitor (

Comparative Data Summary:

| Feature | 5-H Analog | 5-Bromo Analog | 5-CN Analog (Lead) | Impact of Nitrile |

| Electronic State | Neutral | Inductive withdrawing | Mesomeric withdrawing | Increases acidity of NH (better H-bond donor) |

| Steric Bulk | Low | High (Spherical) | Moderate (Linear) | Fits narrow hydrophobic clefts |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High | Blocks P450 oxidation at C5 |

| Kinase IC50 | >10 | ~2.5 | 0.61 | 15x Potency Increase |

Data derived from structure-activity trends in VEGFR-2/COX-2 pyrimidine inhibitors [1][2].

Mechanism of Action: Molecular docking of 5-CN derivatives reveals that the nitrile nitrogen often interacts with the backbone NH of residues in the hinge region (e.g., Cys919 in VEGFR-2), while the pyrimidine core acts as a scaffold to orient the C4-substituent into the hydrophobic back-pocket.

References

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source: NIH / Bioorganic Chemistry URL:[Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Source: PubMed Central (PMC) URL:[Link]

-

Application of Nitrile in Drug Design. Source: SIOC Journals / Chinese Journal of Organic Chemistry URL:[Link][2]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: NIH / Journal of Medicinal Chemistry URL:[Link]

-

Etravirine: Non-nucleoside reverse transcriptase inhibitor. Source:[2][3][4][5] PubChem URL:[Link]

Sources

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile analogues and their properties

This technical guide provides an in-depth analysis of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile analogues, a scaffold of increasing significance in medicinal chemistry due to its utility in targeting kinases (CDKs, PI3K) and metalloenzymes (Xanthine Oxidase).

Scaffold Analysis, Synthesis, and Therapeutic Applications

Executive Summary

The This compound core represents a "privileged scaffold" in drug discovery. It combines an electron-deficient pyrimidine ring with a rigid nitrile "warhead" or anchor, flanked by a pyridyl moiety that extends the molecule's reach into deep hydrophobic protein pockets.

This guide explores the structural utility of this scaffold, specifically its role as a bioisostere for purines (adenine mimicry) and its application in developing inhibitors for Cyclin-Dependent Kinases (CDKs) , Phosphoinositide 3-kinases (PI3Ks) , and Xanthine Oxidase (XO) .

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]

-

Electronic "Push-Pull" System: The C5-nitrile group strongly withdraws electrons, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (

), facilitating rapid library generation. -

Hinge Binding Motif: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors in the kinase hinge region.

-

Metabolic Stability: The nitrile group resists oxidative metabolism better than its carboxylic acid congeners while maintaining hydrogen bond acceptor capability.

Structural Biology & Medicinal Chemistry (SAR)

The efficacy of this scaffold relies on precise functionalization at three key vectors.

The C5-Nitrile (CN) Anchor

Unlike carboxylic acids, the nitrile group is neutral but highly polar. In Xanthine Oxidase (XO) inhibitors, the C5-CN forms critical hydrogen bonds with residues such as Asn768 or Arg880 , mimicking the transition state of hypoxanthine oxidation. In kinase inhibitors, it often projects into the solvent front or interacts with the "gatekeeper" residue, influencing selectivity.

The C2-Pyridin-4-yl Moiety

The 4-pyridyl group provides a linear, rigid extension compared to the bent 2-pyridyl or phenyl rings.

-

Pi-Stacking: In the XO active site, this moiety engages in T-shaped or parallel

-stacking with phenylalanine residues (Phe914 , Phe1009 ).[1] -

Solubility: The pyridine nitrogen provides a protonation site (

), improving aqueous solubility compared to biphenyl analogues.

The C4-Position (Diversity Vector)

This is the primary site for introducing selectivity.

-

Morpholine/Piperazine: Introduces solubility and targets the affinity pocket in PI3K

inhibitors. -

Anilines: Essential for dual CDK6/9 inhibition, forming hydrogen bonds with the hinge region backbone.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: SAR map detailing the functional role of each moiety within the scaffold.

Synthesis Strategies

Two primary routes are recommended for synthesizing these analogues. Route A is preferred for high-throughput diversity at the C2 position, while Route B is ideal for late-stage diversification at C4.

Route A: De Novo Pyrimidine Construction

This route utilizes a condensation reaction between a vinamidinium salt and an amidine.

-

Reactants: 2-(Dimethylamino)methylene-3-oxo-butanenitrile (Vinamidinium equivalent) + Isonicotinamidine (Pyridin-4-carboximidamide).

-

Conditions: NaOEt, EtOH, Reflux, 4-12h.

-

Mechanism: Michael addition followed by cyclization and elimination of dimethylamine.

Route B: Palladium-Catalyzed Cross-Coupling (Recommended)

This modular approach allows for the installation of the pyridin-4-yl group onto a pre-functionalized pyrimidine core.

-

Starting Material: 2-chloro-4-substituted-pyrimidine-5-carbonitrile.

-

Coupling Partner: Pyridin-4-ylboronic acid (or pinacol ester).

-

Catalyst:

or -

Base/Solvent:

, Dioxane/Water (4:1).

Visualization: Synthetic Workflow

Figure 2: Modular synthesis via sequential S_NAr and Suzuki coupling.

Experimental Protocols

General Synthesis Protocol (Route B)

Objective: Synthesis of 4-morpholino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile.

-

Nucleophilic Substitution (

):-

Dissolve 2,4-dichloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).

-

Cool to 0°C. Add DIPEA (1.2 eq) followed by morpholine (1.05 eq) dropwise.

-

Note: The C4 position is more reactive due to steric relief and electronic effects.

-

Stir at RT for 2h. Monitor by TLC/LCMS.

-

Quench with water, extract with EtOAc, dry over

, and concentrate to yield the 2-chloro intermediate.

-

-

Suzuki Coupling:

-

Dissolve the intermediate (1.0 eq) and 4-pyridylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 ratio, degassed).

-

Add

(2.5 eq) and -

Heat to 90°C under

atmosphere for 12h. -

Workup: Filter through Celite, dilute with water, extract with DCM.

-

Purification: Flash chromatography (MeOH/DCM gradient).[2]

-

Xanthine Oxidase (XO) Inhibition Assay

Objective: Determine

-

Reagents:

-

Enzyme: Xanthine Oxidase (from bovine milk, 0.05 U/mL).

-

Substrate: Xanthine (50

M final concentration). -

Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO (Final DMSO < 1%).

-

Incubate enzyme + compound in buffer for 10 min at 25°C.

-

Initiate reaction by adding Xanthine substrate.

-

Detection: Monitor the formation of uric acid by measuring absorbance at 295 nm for 10 minutes using a kinetic microplate reader.

-

-

Analysis:

-

Calculate % inhibition relative to DMSO control.

-

Fit data to a sigmoidal dose-response curve to determine

.

-

Comparative Data: Biological Activity

The following table summarizes the impact of C4-substitutions on the this compound core.

| C4-Substituent | Primary Target | Mechanism of Action | Key Property |

| Morpholine | PI3K | Competes with ATP; Morpholine oxygen H-bonds to Val851 (PI3K). | High metabolic stability; Moderate solubility. |

| Aniline (Ph-NH-) | CDK9 / CDK6 | Hinge binder; Dual inhibition. | Potent anti-proliferative; often requires solubilizing groups on the aniline. |

| 4-Alkoxy-phenyl | Xanthine Oxidase | Accesses hydrophobic pocket; Nitrile binds Molybdenum center vicinity. | Potent urate lowering; Non-purine scaffold reduces hypersensitivity risk. |

| Piperazine | Adenosine ( | GPCR Antagonist. | Improves CNS penetration if lipophilicity is balanced. |

References

-

Synthesis and Biological Evaluation of Pyrimidine Derivatives. Source: MDPI (Molecules).[3] Context: Describes the anti-fibrotic and general kinase activity of 2-substituted pyrimidines.

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology / NIH. Context: Establishes the morpholine-substituted pyrimidine-5-carbonitrile as a potent PI3K inhibitor scaffold.[3]

-

Heterocyclic compounds as xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry / NIH. Context: Detailed SAR on nitrile-substituted pyrimidines binding to the XO active site (Arg880/Asn768 interactions).

-

Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives. Source: Journal of Medicinal Chemistry. Context: While focusing on the 2-pyridyl isomer, this paper establishes the fundamental kinase hinge-binding logic for pyridyl-pyrimidine scaffolds.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry.[4] Context: Discusses the bioisosteric relationship between pyrimidines and fused systems in kinase inhibition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile: A Scaffold-Based Drug Design Framework

Topic: In Silico Modeling of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The molecule This compound represents a "privileged scaffold" in medicinal chemistry. Its bi-heteroaryl core mimics the adenine ring of ATP, making it a potent template for Kinase Inhibitors (e.g., EGFR, VEGFR-2) and Xanthine Oxidase (XO) inhibitors.

The critical pharmacophore features are:

-

The Pyrimidine Core: Serves as the central connector and hydrogen bond acceptor.

-

The Pyridin-4-yl Substituent: A "hinge-binding" motif capable of deep penetration into catalytic pockets.

-

The 5-Carbonitrile Group: A versatile handle that can engage in hydrogen bonding, dipole-dipole interactions, or reversible covalent trapping (e.g., with cysteine residues).

This guide provides a rigorous in silico workflow to model, optimize, and validate this scaffold against therapeutic targets.

Physicochemical Profiling & DFT Analysis

Before docking, the electronic environment of the ligand must be accurately defined. Standard force fields often underestimate the polarization of the nitrile group in conjugated systems.

Density Functional Theory (DFT) Setup

To ensure accurate partial charge assignment (critical for the nitrile nitrogen), use the following Quantum Mechanics (QM) protocol:

-

Software: Gaussian 16 or ORCA.

-

Method/Basis Set: B3LYP/6-311G++(d,p) (includes polarization functions for the nitrile).

-

Solvation Model: IEFPCM (Implicit water) to mimic physiological conditions.

-

Key Output: Electrostatic Potential (ESP) map to derive RESP charges.

Data Interpretation Table: Electronic Descriptors

| Descriptor | Typical Value (Calc.) | Significance in Modeling |

| Dipole Moment ( | ~4.5 - 5.2 Debye | High polarity drives orientation in the binding pocket. |

| HOMO Energy | -6.8 eV | Indicates nucleophilic attack potential (metabolic stability). |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic residues (Cys). |

| Nitrile C≡N Stretch | ~2230 cm⁻¹ | Diagnostic IR frequency; monitors bond strength changes upon binding. |

Target Selection & Binding Hypothesis

Based on structural similarity to known drugs (e.g., Topiroxostat for XO, Erlotinib analogs for EGFR), this scaffold fits two primary binding modes.

Primary Target: Xanthine Oxidase (XO)[1]

-

Mechanism: The pyridine nitrogen coordinates with the Molybdenum (Mo-pt) center or interacts with Glu802/Arg880.

-

PDB Template: 1FIQ (bovine XO) or 3NVY (human XO).

Secondary Target: EGFR Kinase

-

Mechanism: ATP-competitive inhibition. The pyrimidine N1 and pyridine N act as a bidentate H-bond acceptor/donor pair at the hinge region (Met793).

-

PDB Template: 4HJO (EGFR T790M).

Visualization: Interaction Logic (DOT Diagram)

Figure 1: Dual-target binding hypothesis showing critical residue interactions for Xanthine Oxidase and EGFR.

Molecular Docking Protocol

This protocol uses AutoDock Vina (open source) or Schrödinger Glide (commercial). The steps below assume a Vina workflow but are transferable.

Step 1: Ligand Preparation

-

Import the optimized structure from the DFT step.

-

Assign Gasteiger charges (if not using RESP).

-

Set the rotatable bonds. Note: The bond between pyrimidine and pyridine is rotatable but has a high barrier due to conjugation. Restrict torsion to planar conformations (0° or 180°) to mimic bio-active states.

Step 2: Receptor Grid Generation (Example: EGFR)

-

Clean PDB: Remove water molecules (keep structural waters if they bridge interactions, e.g., HOH10 in EGFR).

-

Add Hydrogens: Use a pH of 7.4 (protonate Histidines appropriately).

-

Grid Box:

-

Center: x= -48.5, y= 12.3, z= -8.2 (Coordinates vary by PDB).

-

Size: 20Å x 20Å x 20Å (Focus on the ATP binding pocket).

-

Step 3: Execution & Scoring

Run the docking with high exhaustiveness (value: 32) to ensure the global minimum is found.

Validation Criteria:

-

RMSD: The docked pose must deviate < 2.0 Å from the co-crystallized ligand of the reference PDB.

-

Binding Affinity: A score better than -8.5 kcal/mol suggests a "Hit".

Molecular Dynamics (MD) Simulation

Docking is static; MD proves stability. The nitrile group is sensitive to water fluctuations, so explicit solvation is mandatory.

Simulation Workflow (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server. Crucial: Verify penalty scores for the nitrile parameters.

-

-

System Setup:

-

Box: Dodecahedron (1.0 nm buffer).

-

Solvent: TIP3P water model.

-

Ions: Neutralize with Na+/Cl- (0.15 M).

-

-

Equilibration:

-

NVT: 100 ps at 300K (V-rescale thermostat).

-

NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run:

-

Time: 100 ns.

-

Step size: 2 fs.

-

Analysis Workflow (DOT Diagram)

Figure 2: Post-simulation analysis pipeline to validate ligand stability and affinity.

ADMET Prediction & Toxicity Risks

The nitrile moiety is a "structural alert" in some contexts due to potential metabolic hydrolysis to carboxylic acid or release of cyanide (rare in stable aromatics).

In Silico ADMET Protocol

Use SwissADME or pkCSM to evaluate:

-

Lipophilicity (LogP): Target range 2.0–3.5.

-

This compound typically has a LogP of ~1.8–2.2, indicating good oral bioavailability.

-

-

CYP Inhibition:

-

Pyridines often inhibit CYP2D6 or CYP3A4 via heme coordination.

-

Action: Check for "CYP Inhibitor" flags. If positive, consider adding steric bulk (e.g., a methyl group) to the pyridine ring to prevent heme binding.

-

-

PAINS (Pan-Assay Interference Compounds):

-

Ensure the nitrile is not flagged as a highly reactive Michael acceptor in this specific conjugation.

-

References

-

El-Mekabaty, A., et al. (2023). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors."[1] ResearchGate.[1]

-

Sato, T., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Bioorganic & Medicinal Chemistry.

-

Malik, N., et al. (2018). "Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies." RSC Advances.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry.

Sources

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile as a VEGFR-2 inhibitor.

Executive Summary

This technical guide provides an in-depth analysis of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile , a privileged biaryl scaffold in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1][2] As a potent anti-angiogenic pharmacophore, this structure serves as a critical "hinge-binding" core in the development of Type I and Type II kinase inhibitors.[2]

This document details the chemical basis, synthetic pathways, and biological characterization of this scaffold, offering a self-validating roadmap for researchers optimizing this moiety for next-generation oncology therapeutics.[2]

Target Biology: VEGFR-2 Signaling[1][3][4][5][6]

VEGFR-2 (KDR/Flk-1) is the primary transducer of VEGF-mediated angiogenesis.[1] Inhibition of this receptor tyrosine kinase (RTK) blocks the downstream signaling cascades responsible for endothelial cell proliferation and migration.[1]

Signaling Cascade Visualization:

Figure 1: VEGFR-2 signaling pathways leading to angiogenesis, highlighting key nodes for therapeutic intervention.[1][2][3]

Chemical Basis & Pharmacophore Analysis

The This compound scaffold is designed to occupy the ATP-binding pocket of the kinase domain.[1][2] Its efficacy stems from three structural features:

-

Pyrimidine Core (Hinge Binder): The N1 nitrogen of the pyrimidine ring typically serves as a hydrogen bond acceptor, interacting with the backbone NH of Cys919 in the VEGFR-2 hinge region.

-

Pyridin-4-yl Substituent: This moiety extends towards the solvent front or the gatekeeper region, improving solubility and providing a vector for further substitution (e.g., amides or ureas) to access the DFG-out pocket (Type II inhibition).[1][2]

-

5-Carbonitrile Group:

-

Electronic Effect: Withdraws electron density, increasing the acidity of adjacent ring protons for CH-pi interactions.[2]

-

Steric Fit: A small, rigid group that fits into restricted pockets where larger halogens might clash.[1][2]

-

Metabolic Stability: Unlike esters or amides, the nitrile is resistant to rapid hydrolysis.[2]

-

Synthetic Protocols

Two distinct pathways are recommended: Suzuki-Miyaura Cross-Coupling for convergent library synthesis and De Novo Cyclization for large-scale scaffold preparation.[1][2]

Method A: Suzuki-Miyaura Cross-Coupling (Modular)

Best for: SAR exploration and analog generation.[1]

Reaction Scheme:

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask, dissolve 2-chloropyrimidine-5-carbonitrile (1.0 eq, 5.0 mmol) and 4-pyridinylboronic acid (1.1 eq, 5.5 mmol) in degassed 1,4-dioxane (20 mL).

-

Activation: Add aqueous Na₂CO₃ (2.0 M, 5.0 mL). Sparge with argon for 10 minutes to remove dissolved oxygen.[1][2]

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol) quickly under argon flow.

-

Reflux: Heat the mixture to 90°C for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1][2] Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: De Novo Cyclization (Linear)

Best for: Large-scale preparation of the core.[1]

Reaction Scheme:

-

Reagent: 3-(Dimethylamino)-2-formylacrylonitrile (or Vinamidinium salt equivalent).

Workflow Visualization:

Figure 2: Modular synthesis workflow using Suzuki-Miyaura coupling.

Biological Characterization Protocols

To validate the inhibitor, the following assays must be performed. Causality is established by correlating enzymatic inhibition (IC50) with cellular phenotypic changes (proliferation arrest).[1][2]

In Vitro Enzymatic Assay (TR-FRET)

Objective: Determine the biochemical IC50 against the VEGFR-2 kinase domain.[1]

-

Reagents: Recombinant human VEGFR-2 kinase domain, Fluorescein-PolyGT substrate, ATP (at Km), Tb-labeled antibody.[1][2]

-

Protocol:

-

Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).[1]

-

Incubate inhibitor with VEGFR-2 enzyme (0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 mins at RT.[1][2]

-

Initiate reaction by adding ATP/Substrate mix.[1][2] Incubate for 60 mins.

-

Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

-

Cellular Proliferation Assay (HUVEC)

Objective: Assess anti-angiogenic potency in a relevant physiological model.[1][2]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[1][2][3]

-

Stimulant: VEGF-A (recombinant).[1]

-

Protocol:

-

Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Starve in low-serum media (0.5% FBS) for 24 hours.

-

Stimulate with VEGF-A (50 ng/mL).[1]

-

Incubate for 72 hours.

-

Add Resazurin (Alamar Blue) or perform BrdU incorporation assay.[1][2]

-

Measure fluorescence/absorbance to quantify viable cells.[1][2]

-

Validation: Use Sorafenib or Sunitinib as a positive control.[1][2]

-

Quantitative Performance Benchmarks

The following table summarizes expected performance metrics for high-quality derivatives of this scaffold, based on literature precedents for pyrimidine-5-carbonitriles.

| Metric | Target Value | Rationale |

| Enzymatic IC50 (VEGFR-2) | < 50 nM | Potent inhibition of the kinase domain is required to compete with intracellular ATP.[1] |

| Cellular IC50 (HUVEC) | < 100 nM | Cellular potency often drops due to membrane permeability; <100 nM indicates good translation.[1][2] |

| Selectivity (vs. EGFR) | > 50-fold | Pyrimidines can inhibit EGFR; selectivity prevents off-target skin toxicity.[1] |

| Ligand Efficiency (LE) | > 0.3 | Ensures the molecule is a high-quality lead, not just a lipophilic binder.[1][2] |

References

-

Structure-Activity Relationships of Pyrimidine Derivatives

-

Suzuki Coupling Methodology

-

VEGFR-2 Inhibitor Design

-

General Pyrimidine Synthesis

-

Related Scaffold Potency

Sources

- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile in Apoptosis Induction

This guide provides an in-depth technical analysis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile and its derivatives as potent apoptosis inducers. Based on current medicinal chemistry literature, this scaffold functions primarily as a dual PI3K/mTOR inhibitor and/or EGFR inhibitor , targeting oncogenic signaling pathways to restore programmed cell death in resistant cancer lines.

Executive Summary

This compound represents a "privileged scaffold" in oncology drug discovery. Its structural core—a pyrimidine ring fused with a nitrile group at the C5 position and a pyridine moiety at C2—is engineered to function as a competitive ATP-mimetic. By docking into the hinge region of kinases such as PI3K (Phosphoinositide 3-kinase) , mTOR (mammalian Target of Rapamycin) , and EGFR (Epidermal Growth Factor Receptor) , this molecule effectively shuts down survival signaling axes (PI3K/Akt/mTOR), leading to the dephosphorylation of pro-apoptotic proteins (e.g., BAD) and the subsequent activation of the intrinsic mitochondrial apoptotic pathway.

Chemical Identity & Pharmacophore Analysis

The efficacy of this molecule stems from its precise structure-activity relationship (SAR):

-

Pyrimidine Core: Acts as the central template, mimicking the adenine ring of ATP.

-

C5-Carbonitrile (-CN): A critical electron-withdrawing group that enhances metabolic stability and forms specific hydrogen bonds with residues (e.g., Lysine) in the kinase active site.

-

C2-Pyridin-4-yl Group: Provides a hydrogen bond acceptor (pyridine nitrogen) that interacts with the kinase hinge region, anchoring the molecule.

| Property | Specification | Role in Bioactivity |

| Core Scaffold | Pyrimidine-5-carbonitrile | ATP-mimetic pharmacophore |

| Substituent | 2-(Pyridin-4-yl) | Hinge binder (Kinase selectivity) |

| Primary Targets | PI3K ( | Oncogenic signaling blockade |

| Mechanism | ATP Competitive Inhibition | Prevents phosphorylation of Akt/Bad |

| Phenotype | G1/S or G2/M Arrest | Induction of Apoptosis (Caspase-dependent) |

Mechanism of Action (MOA): The Apoptotic Trigger

The induction of apoptosis by this compound is not a direct cytotoxic event but a downstream consequence of kinase inhibition .

The PI3K/Akt/mTOR Axis Blockade

In many cancers (e.g., Leukemia K562, Breast MCF-7), the PI3K/Akt pathway is hyperactivated, suppressing apoptosis via phosphorylation of BAD (Bcl-2-associated death promoter).

-

Inhibition: The molecule binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K.

-

Dephosphorylation: This prevents the conversion of PIP2 to PIP3, starving Akt of its activation signal.

-

Restoration of BAD: Inactive Akt cannot phosphorylate BAD. Unphosphorylated BAD translocates to the mitochondria.

-

MOMP: BAD inhibits anti-apoptotic proteins (Bcl-2/Bcl-xL), allowing Bax/Bak to oligomerize and permeabilize the mitochondrial outer membrane (MOMP).

-

Caspase Cascade: Cytochrome c release triggers the apoptosome, activating Caspase-9 and subsequently Caspase-3/7.

Pathway Visualization

The following diagram illustrates the signaling cascade inhibited by the compound.

Caption: Schematic of PI3K/Akt/mTOR axis inhibition leading to mitochondrial-dependent apoptosis.

Experimental Validation Protocols

To validate the apoptotic role of this specific scaffold, the following multi-parametric workflow is recommended. These protocols are self-validating, ensuring that observed cell death is specifically apoptotic and not necrotic.

Cell Viability Screening (MTT/CCK-8)

-

Objective: Determine the IC50 (half-maximal inhibitory concentration).

-

Protocol:

-

Seed cancer cells (e.g., K562, MCF-7) at

cells/well in 96-well plates. -

Treat with serial dilutions of the compound (0.1

M to 100 -

Add MTT reagent (5 mg/mL); incubate for 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Interpretation: A sigmoidal dose-response curve confirms cytotoxic potency.

Flow Cytometry: Annexin V-FITC / PI Staining

-

Objective: Distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

-

Protocol:

-

Treat cells with IC50 concentration for 24h.

-

Harvest and wash cells with cold PBS.

-

Resuspend in Binding Buffer (

cells/mL). -

Add 5

L Annexin V-FITC and 5 -

Incubate 15 min in dark at RT.

-

Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

-

Western Blotting: Mechanistic Confirmation

-

Objective: Verify the cleavage of Caspase-3 and PARP, and the reduction of p-Akt.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing phosphatase inhibitors.

-

Separate proteins via SDS-PAGE (10-12% gel).

-

Transfer to PVDF membrane.

-

Primary Antibodies: Anti-Cleaved Caspase-3, Anti-PARP, Anti-p-Akt (Ser473), Anti-Bcl-2.

-

Result: Apoptosis is confirmed by the appearance of the 17/19 kDa cleaved Caspase-3 fragment and the 89 kDa PARP fragment .

-

Experimental Workflow Diagram

Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.

Comparative Efficacy Data

The following table summarizes the apoptotic efficacy of pyrimidine-5-carbonitrile derivatives compared to standard reference drugs (e.g., Erlotinib or LY294002) based on recent literature findings.

| Compound Class | Target | Cell Line | IC50 ( | Apoptosis Induction Rate | Ref |

| 2-(Pyridin-4-yl) scaffold | PI3K/mTOR | K562 (Leukemia) | 0.10 - 3.5 | High (>40% at 24h) | [1] |

| Morpholino-pyrimidine | PI3K | MCF-7 (Breast) | 4.01 | Moderate | [1] |

| Erlotinib (Control) | EGFR | A549 (Lung) | 1.12 | Moderate | [2] |

| Pyrimidine-5-carbonitrile | EGFR | HepG2 (Liver) | 3.56 | High (G2/M Arrest) | [2] |

Note: Data represents average values from derivative studies. "Apoptosis Induction Rate" refers to the percentage of Annexin V+ cells at IC50 concentrations.

References

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. Source: PubMed / Taylor & Francis URL:[Link][1][2]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Source: RSC Advances URL:[Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Technical Protocol: Strategic Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile

Abstract & Strategic Overview

The synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile represents a critical workflow in medicinal chemistry, particularly for the development of JAK, PDE10A, and PI3K kinase inhibitors. The molecule features a bi-heteroaryl core with an electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack and hydrolysis at the nitrile position.

This guide presents two distinct protocols tailored to the scale and stage of development:

-

Protocol A (MedChem/Discovery): A modular Suzuki-Miyaura Cross-Coupling utilizing commercially available 2-chloropyrimidine-5-carbonitrile. This route prioritizes speed and library compatibility.

-

Protocol B (Process/Scale-Up): A De Novo Cyclocondensation utilizing Isonicotinamidine and a Vinamidinium salt. This route prioritizes atom economy, cost-efficiency, and the elimination of heavy metal contaminants.

Retrosynthetic Analysis

The following diagram illustrates the two strategic disconnections. Protocol A relies on the formation of the C2–C1' biaryl bond, while Protocol B constructs the pyrimidine ring from acyclic precursors.

Figure 1: Retrosynthetic strategies comparing Pd-catalyzed coupling (Route A) vs. De novo ring formation (Route B).

Protocol A: Suzuki-Miyaura Cross-Coupling (Discovery Route)

Rationale: This method utilizes the commercially available 2-chloropyrimidine-5-carbonitrile. The primary challenge is the instability of 4-pyridylboronic acid (protodeboronation) and the hydrolysis sensitivity of the nitrile group.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Attribute |

| 2-Chloropyrimidine-5-carbonitrile | 1.0 | Electrophile | Moisture sensitive; store in desiccator. |

| 4-Pyridinylboronic acid | 1.3 | Nucleophile | Prone to protodeboronation. Use excess. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Catalyst | Bidentate ligand prevents Pd deactivation by pyridine N. |

| K₂CO₃ (2.0 M aq) | 3.0 | Base | Carbonate is milder than hydroxide, preserving the nitrile. |

| 1,4-Dioxane | N/A | Solvent | High boiling point, good solubility for heterocycles. |

Step-by-Step Methodology

-

Inert Setup: Equip a microwave vial or a round-bottom flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes. Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Reagent Addition: Add 2-chloropyrimidine-5-carbonitrile (1.0 equiv), 4-pyridinylboronic acid (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%) to the reaction vessel.

-

Solvation: Add the degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution (3.0 equiv).

-

Reaction:

-

Microwave (Preferred): Heat to 110°C for 30–45 minutes.

-

Thermal: Heat to 90°C (oil bath) for 4–6 hours.

-

-

Monitoring: Monitor by LCMS. Look for the product mass [M+H]⁺ = 183.1.

-

Troubleshooting: If protodeboronation of the pyridine is observed (formation of pyridine), add small portions of boronic acid every hour.

-

Workup & Purification[2][5][9]

-

Filtration: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash with EtOAc.[2][6]

-

Extraction: Dilute with water and extract with EtOAc (3x).

-

Washing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Chromatography: Purify via Flash Column Chromatography (SiO₂).

-

Eluent: 0–60% EtOAc in Hexanes (or DCM/MeOH gradients if solubility is poor).

-

Note: The product is polar due to the pyridine nitrogen.

-

Protocol B: Vinamidinium Cyclocondensation (Process Route)

Rationale: For scales >50g, removing Palladium to ppm levels is costly. This route builds the pyrimidine ring from "clean" precursors.

Reaction Mechanism

The reaction involves the condensation of an amidine (nucleophile) with a vinamidinium salt (1,3-electrophile). The mechanism proceeds via:

-

Michael-type addition of the amidine nitrogen to the vinamidinium backbone.

-

Elimination of dimethylamine.

-

Intramolecular cyclization and aromatization.

Figure 2: Mechanistic pathway for the condensation of amidine and vinamidinium salt.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Isonicotinamidine HCl | 1.0 | Amidine Source |

| 2-Cyano-1,3-bis(dimethylamino)trimethinium salt * | 1.1 | C3-Synthon |

| NaOEt (21% in EtOH) | 2.5 | Base |

| Ethanol (Absolute) | N/A | Solvent |

*Note: The trimethinium salt is often available as a perchlorate (hazardous) or hexafluorophosphate (safer) salt.

Step-by-Step Methodology

-

Base Preparation: In a reactor, charge Absolute Ethanol and cool to 0°C. Add NaOEt solution (2.5 equiv).

-

Amidine Free-Basing: Add Isonicotinamidine HCl (1.0 equiv) portion-wise. Stir for 15 minutes to generate the free amidine.

-

Coupling: Add the Vinamidinium salt (1.1 equiv) slowly to the mixture. The solution will likely turn deep yellow/orange.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Process Control: Monitor the disappearance of the amidine by HPLC.

-

-

Quench: Cool to room temperature. The product often precipitates directly from the ethanolic solution upon cooling.

Workup (Precipitation Method)

-

Crystallization: If the product precipitates, filter the solid directly.

-

Washing: Wash the cake with cold Ethanol, then Diethyl Ether.

-

Recrystallization: If purity is <98%, recrystallize from hot Ethanol or Isopropanol. This avoids the need for silica chromatography entirely.

Analytical Data & Validation

To ensure Trustworthiness and Self-Validation , compare your isolated product against these standard metrics.

| Metric | Expected Value | Interpretation |

| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation or Pd contamination. |

| LCMS (ESI+) | 183.06 m/z [M+H]⁺ | Single peak >98% area. |

| ¹H NMR (DMSO-d₆) | δ 9.45 (s, 2H, Pyr-H), 8.85 (d, 2H, Py-H), 8.35 (d, 2H, Py-H) | Diagnostic: The pyrimidine protons at C4/C6 appear as a singlet shifted downfield (~9.4 ppm) due to the nitrile and pyridine ring. |

| IR (ATR) | ~2230 cm⁻¹ | Sharp stretch indicating intact Nitrile (-CN). |

Safety & Handling (Critical)

-

Nitrile Toxicity: Like all nitriles, this compound and its precursors can release cyanide under extreme metabolic or chemical stress. Handle in a fume hood.

-

Vinamidinium Salts: Perchlorate salts are potentially explosive when dry. Recommendation: Use the Hexafluorophosphate (PF₆) or Chloride salt variants for scale-up to mitigate explosion risk.

-

Palladium Residues: For Route A, ensure Pd scavenging (e.g., SiliaMetS® Thiol) is performed if the compound is intended for biological assays to prevent false positives in kinase assays.

References

-

Suzuki-Miyaura Coupling of Heterocycles

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

- Source:Chemical Reviews, 1995, 95(7), 2457–2483.

-

URL:[Link]

-

Vinamidinium Salt Chemistry

- Title: "Vinamidinium Salts as Versatile Intermedi

- Source:Journal of Heterocyclic Chemistry, Review.

-

URL:[Link] (General Journal Link for verification)

-

Compound Data (Grounding)

- Title: "this compound - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis detection in cells treated with 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

Application Note: Validating Apoptotic Mechanisms Induced by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile in Cancer Cell Lines

Executive Summary

This application note details the validation of apoptosis induced by This compound (referred to herein as the Test Agent ), a privileged scaffold often associated with kinase inhibition (e.g., PI3K/Akt, EGFR) and tubulin destabilization. Distinguishing true apoptosis from necrosis is critical in drug development to predict off-target toxicity and inflammatory response. This guide provides a self-validating workflow using multiparametric flow cytometry and fluorescence microscopy to confirm the mechanism of cell death.

Introduction & Biological Context

The pyrimidine-5-carbonitrile scaffold is a structural pharmacophore found in various potent anticancer agents. Derivatives of this structure have been shown to inhibit cell proliferation by targeting the PI3K/Akt/mTOR axis or interfering with tubulin polymerization , leading to cell cycle arrest (typically G2/M) and subsequent apoptosis.

Unlike necrosis, which results in membrane rupture and inflammation, apoptosis is a programmed, energy-dependent process. For the Test Agent, we focus on the Intrinsic (Mitochondrial) Pathway , as this is the primary mechanism engaged by small-molecule kinase inhibitors.

Key Biological Markers Evaluated:

-

Phosphatidylserine (PS) Externalization: An "eat-me" signal occurring early in apoptosis.

-

Mitochondrial Membrane Depolarization (

): The "point of no return" in the intrinsic pathway. -

Caspase-3 Activation: The executioner protease confirming the final commitment to death.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the experiment, ensuring that early, reversible events are distinguished from late, irreversible death.

Figure 1: Experimental workflow for validating apoptosis.[1][2] Parallel assays prevent reliance on a single biomarker.

Protocol 1: Phosphatidylserine Detection (Annexin V / PI)

Objective: Differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[3] Mechanism: In healthy cells, PS is sequestered to the inner plasma membrane leaflet.[4] During apoptosis, scramblases translocate PS to the outer leaflet, where Annexin V binds in a calcium-dependent manner.[4][5]

Reagents:

-

Annexin V-FITC (or APC) Conjugate.

-

Propidium Iodide (PI) Staining Solution (1 mg/mL).

-

Critical: 1X Annexin Binding Buffer (must contain ~2.5 mM CaCl₂). Do not use PBS, as the lack of calcium will prevent Annexin V binding.[6]

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., HCT-116 or MCF-7) at

cells/well in a 6-well plate. Incubate overnight. -

Treatment: Treat with the Test Agent (at IC₅₀ and 2x IC₅₀) for 24 hours. Include a Positive Control (e.g., Staurosporine 1 µM) and a Vehicle Control (DMSO).

-

Harvesting (Crucial Step):

-

Collect the supernatant (contains detached apoptotic bodies).

-

Wash adherent cells with PBS (calcium-free).

-

Trypsinize gently (avoid over-digestion which damages membranes).

-

Combine supernatant and trypsinized cells into one tube.

-

-

Washing: Centrifuge at 300 x g for 5 min. Wash cells once with cold PBS.

-

Staining:

-

Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate for 15 minutes at RT in the dark .

-

-

Acquisition: Add 400 µL of 1X Binding Buffer. Analyze immediately on a flow cytometer (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

Data Interpretation:

| Quadrant | Annexin V | PI | Phenotype |

| Q3 (LL) | Negative | Negative | Live Cells (Intact membrane, no PS exposure) |

| Q4 (LR) | Positive | Negative | Early Apoptosis (PS exposed, membrane intact) |

| Q2 (UR) | Positive | Positive | Late Apoptosis (PS exposed, membrane compromised) |

| Q1 (UL) | Negative | Positive | Necrosis / Debris (Membrane rupture without PS exposure) |

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Confirm the intrinsic pathway by detecting the loss of mitochondrial membrane potential (

Reagents:

-

Positive Control: CCCP (50 µM, mitochondrial uncoupler).[1]

Step-by-Step Methodology:

-

Preparation: Prepare a 200 µM stock of JC-1 in DMSO.

-

Staining:

-

After treatment with the Test Agent, aspirate media.[2]

-

Add fresh media containing 2 µM JC-1 .

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove staining solution.

-

Wash cells twice with warm PBS.

-

-

Analysis:

Data Interpretation:

-

Healthy Cells: High Red / Low Green fluorescence.

-

Apoptotic Cells: Low Red / High Green fluorescence.

-

Metric: A shift in the ratio of Red/Green fluorescence indicates mitochondrial depolarization.[7]

Mechanistic Pathway Visualization

Understanding where the Test Agent acts is vital. Pyrimidine-5-carbonitriles typically induce stress that converges on the mitochondria.

Figure 2: The Intrinsic Apoptotic Pathway. The Test Agent triggers mitochondrial dysfunction, leading to the caspase cascade.

Troubleshooting & Expert Tips

-

False Positives in Annexin V: Trypsin can strip membrane proteins. Tip: Use Accutase™ or scrape cells gently if high background is observed in control samples.

-

JC-1 Precipitation: JC-1 is poorly soluble in water. Tip: Vortex the stock vigorously and ensure the working solution is kept at 37°C; do not let it cool before adding to cells.

-

Timing is Everything: Apoptosis is transient. If you wait too long (e.g., 48-72 hours), early apoptotic cells will progress to secondary necrosis (Annexin+/PI+), making it hard to distinguish from primary necrosis. Recommendation: Perform a time-course study (12h, 24h, 48h).

References

-

Vermes, I., et al. (1995). A novel assay for apoptosis.[7] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors.[8][9] ResearchGate.

-

Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Best Protocols.

-

Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol. Cayman Chemical.

-

Biotium. Annexin V PI Staining Guide for Apoptosis Detection. Biotium.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. bosterbio.com [bosterbio.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile in Drug Discovery

Executive Summary

Compound Class: Heterocyclic Nitriles / Pyrimidine Scaffolds Primary Applications: Scaffold-based Drug Discovery (SBDD), Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Xanthine Oxidase (XO) Inhibition. Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

2-(Pyridin-4-yl)pyrimidine-5-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines an electron-deficient pyrimidine core, a basic pyridine moiety, and a reactive nitrile handle. This unique electronic profile allows it to serve as a potent template for developing inhibitors against Xanthine Oxidase (XO) (for gout/hyperuricemia) and various Protein Kinases (for oncology).

This guide provides a comprehensive technical framework for utilizing this scaffold, moving from synthetic accessibility to biological validation.

Mechanism of Action & Structural Logic

The Pharmacophore Triad

The biological utility of this molecule relies on three distinct structural features that facilitate high-affinity binding:

-

The Nitrile "Anchor" (C-5 Position):

-

Kinases: Acts as a hydrogen bond acceptor, often interacting with the backbone NH of the hinge region (e.g., in JAK or CDK families).

-

Xanthine Oxidase: Forms a reversible covalent bond (thioimidate intermediate) with the molybdenum-coordinated cysteine residue (Glu802/Cys1006 catalytic center), mimicking the transition state of xanthine.

-

-

The Pyrimidine Core:

-

Provides a rigid spacer that orients the substituents. The nitrogen atoms can participate in water-mediated H-bonding networks within the ATP-binding pocket.

-

-

The Pyridine-4-yl Substituent (C-2 Position):

-

Extends into the solvent-exposed region or hydrophobic pocket (Gatekeeper region), improving solubility and metabolic stability compared to phenyl analogs.

-

Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold in inflammatory and metabolic pathways.

Caption: Figure 1. Dual-mechanism logic showing how the scaffold exploits specific binding modes to target metabolic (XO) and signaling (Kinase) pathways.

Experimental Protocols

Synthetic Protocol: Modular Assembly

Objective: To synthesize the core scaffold via Suzuki-Miyaura Cross-Coupling.

Reagents:

-

Reactant A: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

-

Reactant B: Pyridin-4-ylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-purged reaction vial, dissolve Reactant A and Reactant B in 1,4-Dioxane (0.1 M concentration relative to A).

-

Activation: Add the Pd catalyst and stir for 5 minutes at room temperature to ensure dispersion.

-

Initiation: Add the aqueous K₂CO₃ solution. Seal the vial immediately.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass: ~182.19 Da).

-

Work-up: Cool to RT. Dilute with EtOAc and wash with brine (3x). Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of DCM:MeOH (0% to 5%).

-

Quality Control: Confirm structure via ¹H-NMR (Look for characteristic pyridine doublets at δ 8.7 and 7.8 ppm).

-

In Vitro Assay: Xanthine Oxidase Inhibition

Objective: To determine the IC₅₀ of the scaffold against bovine milk Xanthine Oxidase.

Principle: Measures the formation of uric acid from xanthine at 295 nm.

Materials:

-

Enzyme: Xanthine Oxidase (from bovine milk, 0.05 U/mL).

-

Substrate: Xanthine (50 µM final).

-

Buffer: 50 mM Phosphate Buffer (pH 7.5), 0.1 mM EDTA.

Protocol:

-

Plate Setup: Use a 96-well UV-transparent plate.

-

Compound Addition: Add 10 µL of test compound (DMSO stock, serially diluted). Final DMSO concentration < 1%.

-

Enzyme Incubation: Add 40 µL of XO enzyme solution. Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

Reaction Start: Add 50 µL of Xanthine substrate solution.

-

Measurement: Monitor absorbance at 295 nm kinetically for 10 minutes (read every 30 seconds).

-

Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

In Vitro Assay: Kinase Selectivity (ADP-Glo)

Objective: To profile kinase inhibitory potential (e.g., against EGFR or CDK2).

Protocol:

-

Reaction: Mix 2 µL of compound with 4 µL of Kinase/Peptide substrate mix in kinase buffer.

-

ATP Addition: Add 4 µL of ATP (at K_m concentration). Incubate for 60 mins at RT.

-

Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

Read: Measure Luminescence (RLU).

Data Analysis & SAR Insights

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to the core scaffold affect biological activity, based on aggregated literature data for this chemical class.

| Position | Modification | Effect on XO Activity | Effect on Kinase Activity |

| C-5 (Nitrile) | -CN (Parent) | Critical (Thioimidate formation) | Good (H-bond acceptor) |

| -COOH | Loss of activity (Charge repulsion) | Poor (Permeability issues) | |

| -CONH₂ | Moderate (H-bond donor) | Moderate (H-bond donor/acceptor) | |

| C-2 (Pyridine) | 4-Pyridyl (Parent) | High (Fits hydrophobic pocket) | High (Solubility & H-bonding) |

| Phenyl | Moderate (Loss of H-bond N) | Moderate (Lower solubility) | |

| 4-Morpholino | Low (Steric clash in XO) | High (Common in PI3K inhibitors) |

Troubleshooting Guide

-

Issue: Low yield in Suzuki coupling.

-